Cas no 185526-32-3 (1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid)
![1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/185526-32-3x500.png)
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4'-N-BOC-SPIRO-INDANE-PIPERIDINE-3-CARBOXYLIC ACID
- 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro-[indene-1,4'-piperidine]-3-carboxylic acid
- 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
- 1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid
- Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 2,3-dihydro- 1,1-dimethyl ethyl ester
- QC-700
- 1′-Boc-2,3-dihydrospiro[indene-1,4′-piperidine]-3-carboxylic acid
- 1'-(tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
- Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-diMethylethyl) ester
- 1'-Boc-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid, AldrichCPR
- 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
- CS-0037597
- SCHEMBL1222691
- MB06310
- 185526-32-3
- AS-68478
- W-206334
- DTXSID30594129
- MFCD08461259
- 1'-(t-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
- 4'-N-Boc-Spiro-indane-piperidine-3-carboxylicacid
- AKOS015950468
- 1'-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydrospiro(1H-indene-1,4'-piperidine]-3-carboxylic Acid
- CLQYVKLGGAFNEB-UHFFFAOYSA-N
- 1'-BOC-2,3-DIHYDROSPIRO[INDENE-1,4'-PIPERIDINE]-3-CARBOXYLIC ACID
-
- MDL: MFCD08461259
- Inchi: InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,14H,8-12H2,1-3H3,(H,21,22)
- InChI Key: CLQYVKLGGAFNEB-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC=C3)C(=O)O
Computed Properties
- Exact Mass: 331.17800
- Monoisotopic Mass: 331.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8A^2
- XLogP3: 3
Experimental Properties
- Density: 1.22
- Boiling Point: 495.9°C at 760 mmHg
- Flash Point: 253.7°C
- Refractive Index: 1.582
- PSA: 66.84000
- LogP: 3.46510
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid Security Information
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108237-500mg |
1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid |
185526-32-3 | 97% | 500mg |
¥5388 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108237-10g |
1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid |
185526-32-3 | 97% | 10g |
¥32313 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00060-1G |
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid |
185526-32-3 | 95% | 1g |
¥ 4,936.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00060-5G |
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid |
185526-32-3 | 95% | 5g |
¥ 14,810.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00060-250MG |
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid |
185526-32-3 | 95% | 250MG |
¥ 1,980.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108237-100mg |
1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid |
185526-32-3 | 97% | 100mg |
¥1749 | 2023-04-15 | |
abcr | AB494158-250 mg |
1'-(t-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid |
185526-32-3 | 250MG |
€597.40 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108237-250mg |
1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid |
185526-32-3 | 97% | 250mg |
¥2592 | 2023-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B881061-250mg |
1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro-[indene-1,4'-piperidine]-3-carboxylic acid |
185526-32-3 | 97% | 250mg |
¥7,048.00 | 2022-09-29 | |
Fluorochem | 213465-1g |
4'-N-Boc-Spiro-indane-piperidine-3-carboxylic acid |
185526-32-3 | 95% | 1g |
£966.00 | 2022-02-28 |
1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid Related Literature
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
Recent Advances in the Study of 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid (CAS: 185526-32-3)
The compound 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid (CAS: 185526-32-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative, characterized by its unique structural features, has shown promising potential in drug discovery, particularly as a key intermediate in the synthesis of bioactive molecules. Recent studies have focused on its applications in the development of novel therapeutics targeting central nervous system (CNS) disorders, inflammation, and cancer.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of this compound as a versatile building block for the synthesis of spirocyclic piperidine derivatives. The researchers highlighted its utility in the construction of complex molecular architectures, which are often challenging to achieve using conventional synthetic routes. The tert-butoxycarbonyl (Boc) protecting group in the compound was found to enhance its stability during multi-step synthetic processes, making it an attractive candidate for medicinal chemistry applications.
Further investigations into the pharmacological properties of derivatives synthesized from 185526-32-3 have revealed their potential as modulators of G-protein coupled receptors (GPCRs). A recent preprint on bioRxiv reported that certain analogs exhibited high affinity for the serotonin and dopamine receptors, suggesting possible applications in the treatment of psychiatric disorders such as schizophrenia and depression. The spiro[indene-piperidine] core was identified as a critical pharmacophore responsible for the observed bioactivity.
In the context of drug formulation, researchers have also examined the physicochemical properties of 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid. A 2024 study in Molecular Pharmaceutics demonstrated that the compound exhibits favorable solubility and permeability characteristics, meeting the criteria for good oral bioavailability. These findings support its potential as a lead compound for further optimization in preclinical development.
The synthetic accessibility of 185526-32-3 has also been a focus of recent research. A team from MIT developed a novel catalytic asymmetric synthesis route for this compound, achieving high enantiomeric purity (>99% ee) as reported in Angewandte Chemie. This advancement addresses previous challenges in obtaining optically pure forms of the spirocyclic scaffold, opening new possibilities for the development of chiral drugs based on this structural motif.
Looking forward, the unique structural features and demonstrated biological activities of derivatives of 1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid position it as a valuable scaffold in medicinal chemistry. Ongoing research is exploring its potential in targeted drug delivery systems and as a probe for studying protein-ligand interactions. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important focus in pharmaceutical development in the coming years.
185526-32-3 (1'-(tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid) Related Products
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
